

Thermal properties of cetyl palmitate including melting point and enthalpy.

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A Technical Guide to the Thermal Properties of Cetyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its waxy nature imparts desirable textural properties, such as viscosity and consistency, to a variety of formulations, including creams, lotions, and ointments. In the context of advanced drug delivery systems, cetyl palmitate is a key component in the formulation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), where it can encapsulate and control the release of active pharmaceutical ingredients. A thorough understanding of its thermal properties, specifically its melting point and enthalpy of fusion, is critical for formulation development, manufacturing process design, and ensuring the stability and performance of the final product. This technical guide provides an in-depth overview of these crucial thermal characteristics, supported by experimental methodologies.

Thermal Properties of Cetyl Palmitate

The thermal behavior of **cetyl palmitate** is characterized by its melting transition from a solid to a liquid state. This phase change is defined by two key parameters: the melting point and the



enthalpy of fusion.

Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a crystalline solid like **cetyl palmitate**, this is typically observed as a distinct endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram. The reported melting point of **cetyl palmitate** can vary slightly depending on the purity of the sample and the experimental conditions under which it is measured.

Enthalpy of Fusion

The enthalpy of fusion, also known as the latent heat of fusion, is the amount of energy required to change one gram of a substance from the solid to the liquid state without any change in temperature. This value is a measure of the strength of the intermolecular forces within the crystal lattice of the material. A higher enthalpy of fusion indicates a more ordered and stable crystalline structure. For **cetyl palmitate**, this property is crucial for understanding the energy requirements for melting during formulation processing and for predicting the physical stability of lipid-based nanoparticles.

Quantitative Data Summary

The following table summarizes the key thermal properties of **cetyl palmitate** as reported in various sources.

| Thermal Property | Value | Unit |
|-------------------------|------------|----------|
| Melting Point (Peak) | 53.82 - 57 | °C |
| Melting Point (Range) | 43 - 56 | °C[1][2] |
| Enthalpy of Fusion (ΔH) | ~189.2 | J/g |

Note: The enthalpy of fusion for pure **cetyl palmitate** is not widely reported in the literature, with many studies focusing on its properties within formulations like solid lipid nanoparticles, where the enthalpy is typically lower due to interactions with other components and the presence of amorphous states. The value presented is a representative figure for the bulk material.



Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the most common and accurate technique for determining the melting point and enthalpy of fusion of materials like **cetyl palmitate**.

Principle

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Detailed Methodology

- Sample Preparation:
 - Accurately weigh 5-10 mg of high-purity cetyl palmitate into a standard aluminum DSC pan.
 - Hermetically seal the pan to prevent any loss of sample due to evaporation.
- Instrument Calibration:
 - Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.5 J/g).
- Experimental Conditions:
 - Place the sealed sample pan in the sample cell of the DSC and an empty, sealed aluminum pan in the reference cell.
 - Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a reproducible and inert atmosphere.
 - Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

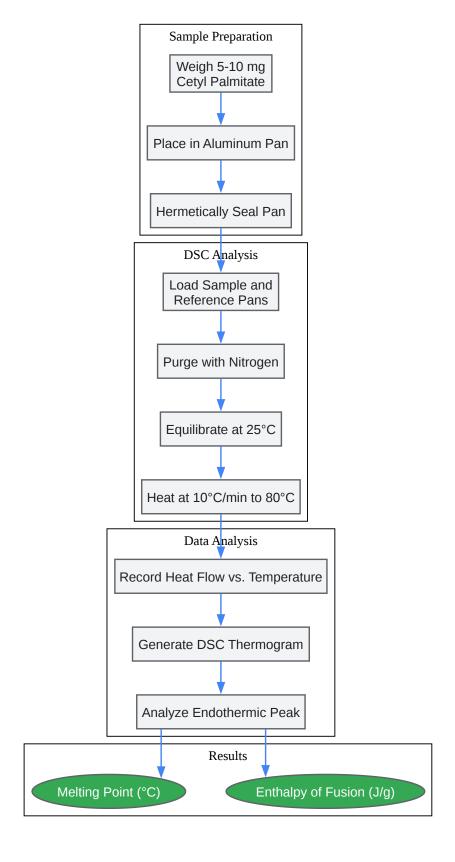


- Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above its melting point (e.g., 80 °C).
- Data Analysis:
 - Record the heat flow as a function of temperature.
 - The melting point is determined as the peak temperature of the endothermic event.
 - \circ The enthalpy of fusion (Δ H) is calculated by integrating the area of the melting peak. The software provided with the DSC instrument is typically used for this analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the thermal properties of **cetyl palmitate** using DSC.





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Caption: Experimental workflow for DSC analysis of **cetyl palmitate**.



Conclusion

The melting point and enthalpy of fusion of **cetyl palmitate** are fundamental thermal properties that dictate its behavior in various formulations. Accurate determination of these parameters through techniques like Differential Scanning Calorimetry is essential for robust product development and manufacturing. The data and methodologies presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile excipient. A clear understanding of these properties will facilitate the rational design of stable and effective pharmaceutical and cosmetic products.

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